The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. This compound features a unique combination of furan and triazole moieties, which are known for their diverse biological activities. The systematic name reflects its structural components, including a sulfanyl group and an acetamide functional group.
This compound is synthesized through various chemical methodologies, often involving the reaction of furan derivatives with triazole and sulfanyl groups. Its synthesis and characterization have been documented in several scientific studies, highlighting its potential applications in medicinal chemistry.
The compound can be classified as:
The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step reactions. A common approach includes:
The reactions often require careful control of temperature and pH to ensure high yields and purity of the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H14N4O2S |
Molecular Weight | 306.36 g/mol |
IUPAC Name | 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
SMILES | CC(=O)N(Cc1cccc(c1)C)SSc2nn(c(c2=O)c3ccco3)c4ccccc4 |
This structure showcases a complex arrangement that facilitates interactions at the molecular level, potentially leading to significant biological activity.
The compound is involved in several chemical reactions due to its functional groups:
Kinetics and mechanisms of these reactions are influenced by solvent polarity, temperature, and concentration of reactants. Detailed mechanistic studies often utilize spectroscopic techniques to track intermediates.
The mechanism of action for 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is not fully elucidated but may involve:
Data from studies indicate that such compounds may exhibit antibacterial or antifungal properties due to their ability to disrupt cellular processes.
The compound is expected to exhibit:
Key chemical properties include:
Relevant data from literature suggest that compounds within this class exhibit varied reactivity based on substituent effects.
The potential applications for 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide include:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5